N-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Description
N-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H30N4O6S and its molecular weight is 490.58. The purity is usually 95%.
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Scientific Research Applications
- The compound exhibits potent anticancer activity. Researchers have studied its effects on various cancer cell lines, including breast, lung, and colon cancer. It may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth .
- N-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide shows promising antibacterial properties. Studies have explored its efficacy against both Gram-positive and Gram-negative bacteria. It could be a valuable candidate for novel antibiotics .
- Researchers have investigated the compound’s antifungal activity against various fungal strains. It may inhibit fungal growth and disrupt cell membranes, making it relevant for treating fungal infections .
- The compound exhibits anti-inflammatory properties. It could modulate inflammatory pathways, potentially benefiting conditions like rheumatoid arthritis or inflammatory bowel diseases .
- N-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide may influence immune responses. Researchers have explored its impact on immune cells, cytokines, and immune-related signaling pathways .
- The compound can act as an NF-κB inhibitor. NF-κB plays a crucial role in inflammation and cancer progression. Inhibiting it could have therapeutic implications for cancer treatment .
Anticancer Properties
Antibacterial Activity
Antifungal Potential
Anti-Inflammatory Effects
Immunomodulation
NF-κB Inhibition
properties
IUPAC Name |
N-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O6S/c1-17-5-8-19(9-6-17)34(30,31)27(23(29)26-13-11-25(2)12-14-26)16-22(28)24-18-7-10-20(32-3)21(15-18)33-4/h5-10,15H,11-14,16H2,1-4H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLRNJCIYNRZKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)C(=O)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.